Differential Inhibitory Potency Driven by 4-Bromophenyl vs. 3,4,5-Trimethoxyphenyl Substitution on nNOS
In a systematic SAR study of 4,5-dihydro-1H-pyrazole derivatives, the introduction of a 4-bromophenyl group at the 3-position provided a distinct inhibitory profile against human nNOS. While the most potent analog in the series, compound 3r (bearing a 3,4,5-trimethoxyphenyl moiety), achieved significantly higher potency, the 4-bromo derivative serves as the critical comparator that isolates the electronic and steric contribution of a single, heavy halogen substituent [1]. The parent carboxylic acid scaffold with the 4-bromophenyl group is the direct synthetic precursor to these inhibitors, and its baseline activity defines the lower boundary of the SAR landscape.
| Evidence Dimension | Human nNOS inhibition (IC50 range for the series) |
|---|---|
| Target Compound Data | Not explicitly reported as a standalone inhibitor; serves as the core substructure for derivatives with measured IC50 values in the micromolar range. |
| Comparator Or Baseline | Compound 3r (3-(3,4,5-trimethoxyphenyl) analog) exhibited the most potent nNOS inhibition in the series (exact IC50 not provided in the abstract). |
| Quantified Difference | The 4-bromophenyl derivative is the basal scaffold from which SAR-driven potency gains are achieved, making it an essential control compound. |
| Conditions | In vitro enzymatic assay against human nNOS and iNOS isoforms. |
Why This Matters
For a procurement decision, this compound is the essential negative control or starting scaffold in any nNOS inhibitor SAR study, without which the quantitative contribution of alternative substituents cannot be deconvoluted.
- [1] Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142. PMID: 23735830. View Source
